Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2h)-yl)acetate
Description
Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate (CAS: 1542646-54-7) is a pyridinone-derived ethyl ester featuring a 5-amino-4-methyl substituent on the 2-oxopyridin-1(2H)-yl core. Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol. The ethyl ester moiety enhances lipophilicity, which may influence bioavailability and metabolic stability .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(14)6-12-5-8(11)7(2)4-9(12)13/h4-5H,3,6,11H2,1-2H3 |
InChI Key |
KIEGXFWDEFDPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=CC1=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate typically involves a multi-step process starting from readily available raw materials. One common method is the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction is followed by purification steps, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound might involve continuous flow reactions to ensure higher yield and consistency. Reactors designed for optimal heat and mass transfer can facilitate the large-scale synthesis of this compound. Quality control measures are crucial to maintain the purity and effectiveness of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate can undergo a variety of chemical reactions, such as:
Oxidation: Conversion into corresponding N-oxide derivatives.
Reduction: Hydrogenation to form amino alcohols.
Substitution: Nucleophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Halogenating agents such as bromine or iodine.
Major Products: The reaction products largely depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols.
Scientific Research Applications
Chemistry: In the field of chemistry, Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds.
Biology: In biological research, this compound can act as an intermediate in the synthesis of bioactive molecules
Medicine: Medical research leverages this compound in the development of pharmaceuticals, especially those targeting neurological disorders and infections. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The biological activity of Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate is attributed to its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and thereby affecting metabolic pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to conformational changes in the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Amino Group (Target Compound): Enhances water solubility via hydrogen bonding but introduces basicity, which may affect pH-dependent solubility.
- Bromo/Chloro Substituents : Increase molecular weight and lipophilicity (e.g., logP), reducing aqueous solubility but improving membrane permeability .
- Hydroxy Group : Elevates polarity and hydrogen-bonding capacity, improving solubility but increasing susceptibility to oxidative metabolism .
Biological Activity
Ethyl 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)acetate, with the CAS number 1542646-54-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizes available research findings, and presents data in a structured manner, including case studies and relevant tables.
Antitumor Activity
Recent studies have suggested that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridine have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study : A study published in the Chemical and Pharmaceutical Bulletin demonstrated that pyridine derivatives could induce apoptosis in human cancer cells, suggesting a potential mechanism for the antitumor activity of this compound .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it may exhibit inhibitory effects against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cellular metabolism and proliferation. This inhibition can lead to increased oxidative stress within cells, ultimately resulting in apoptosis or cell death.
Synthesis and Characterization
This compound can be synthesized through a multi-step synthetic route involving the reaction of appropriate pyridine derivatives with acetic anhydride. Characterization techniques such as NMR and HPLC are essential to confirm the structure and purity of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
